1-(3,4-dichlorobenzyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(9-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMNBLISVMJGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 3,4 Dichlorobenzyl Azepane and Analogues
Strategies for Azepane Ring Formation
The construction of the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key challenge in the synthesis of 1-(3,4-dichlorobenzyl)azepane. Various synthetic strategies have been developed to access this important structural motif. researchgate.netslideshare.netresearchgate.net
Cyclization Reactions for Saturated Heterocycles
Cyclization reactions represent a fundamental approach to the synthesis of saturated heterocycles like azepane. nih.govfrontiersin.org These methods typically involve the formation of a carbon-heteroatom or a carbon-carbon bond to close the ring.
One common strategy involves intramolecular reactions of linear precursors containing the necessary functional groups. For instance, a domino hydroformylation-double-cyclization of a trisubstituted alkene bearing an amide group has been reported for the synthesis of pyrrolidine-fused azepanes. nih.gov Another approach is the hydrogen auto-transfer amination cyclization of diols with primary aromatic amines, catalyzed by ruthenium complexes, to yield substituted pyrrolidinols. nih.gov
Ring-expansion reactions also provide a viable route to azepanes. For example, dihalogenated aminocyclopropanes can undergo thermally induced or activated ring-opening to generate halogen-substituted tetrahydro-1H-azepine derivatives. rsc.org A novel zirconium-mediated approach has also been described for creating substituted azepanes, highlighting the potential for further development in this area. researchgate.net Additionally, sequential reactions, such as a rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles, can produce fused dihydroazepine derivatives. researchgate.net
A newer method for synthesizing polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. This process, initiated by blue light in the presence of a phosphite (B83602) and diethylamine, proceeds through the insertion of a singlet nitrene into a C–H bond, followed by electrocyclic ring opening and a 1,3-hydride shift. thieme-connect.com
| Cyclization Strategy | Description | Catalyst/Reagent | Key Intermediates |
| Domino Hydroformylation-Double-Cyclization | Forms pyrrolidine-fused azepanes from trisubstituted alkenes with an amide group. nih.gov | Rh-catalyst | N/A |
| Hydrogen Auto-Transfer Amination Cyclization | Synthesizes 3-pyrrolidinol (B147423) derivatives from 1,2,4-butanetriol (B146131) and primary aromatic amines. nih.gov | Ruthenium catalyst, CsCO3 | N/A |
| Ring-Expansion of Aminocyclopropanes | Generates halogen-substituted tetrahydro-1H-azepine derivatives from dihalogenated aminocyclopropanes. rsc.org | Heat or silver salts | Dihalogenated aminocyclopropanes |
| Dearomative Ring Expansion | Produces polysubstituted azepanes from nitroarenes. thieme-connect.com | Blue light, phosphite, diethylamine | Singlet nitrene, azirine, ketimine |
Reductive Amination Routes in Azepane Synthesis
Reductive amination is a powerful and widely used method for the formation of amines, and it plays a crucial role in the synthesis of azepanes. libretexts.org This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. libretexts.orgnih.gov
Intramolecular reductive amination is a particularly effective strategy for constructing the azepane ring. This approach involves a precursor molecule containing both a carbonyl group (or a group that can be converted to one) and an amine moiety, which then cyclizes and is reduced in a single pot. For example, the intramolecular asymmetric reductive amination of bridged biaryl derivatives, catalyzed by iridium complexes, has been used to synthesize enantioenriched dibenz[c,e]azepines. nih.govrsc.org This method has proven effective for creating chiral azepine structures with high enantioselectivity. nih.gov
Enzyme-catalyzed reductive aminations, utilizing imine reductases (IREDs) and reductive aminases (RedAms), have emerged as a scalable and environmentally friendly alternative. nih.govresearchgate.net These biocatalytic methods can be applied to the synthesis of 2-substituted azepanes through intramolecular reactions. nih.gov The stereoselective synthesis of highly hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation followed by an intramolecular reductive amination as the final cyclization step. nih.govacs.org
| Reductive Amination Approach | Description | Catalyst/Reagent | Key Features |
| Intramolecular Asymmetric Reductive Amination | Enantioselective synthesis of dibenz[c,e]azepines from bridged biaryl derivatives. nih.govrsc.org | [Ir(COD)Cl]2/(S)-SegPhos | High enantioselectivity (up to 97% ee). nih.gov |
| Biocatalytic Intramolecular Reductive Amination | Synthesis of 2-substituted azepanes using engineered enzymes. nih.gov | Imine Reductases (IREDs) | Scalable and environmentally friendly. nih.gov |
| Osmium-Catalyzed Tethered Aminohydroxylation/Reductive Amination | Stereoselective synthesis of pentahydroxylated azepane iminosugars. nih.govacs.org | K2OsO2(OH)4, then H2/Pd | High stereocontrol. nih.gov |
Introduction of the 3,4-Dichlorobenzyl Moiety
Once the azepane ring is formed, or concurrently with its formation, the 3,4-dichlorobenzyl group must be introduced. This is typically achieved through alkylation, amidation followed by reduction, or cross-coupling reactions.
Alkylation and Amidation Techniques
Direct N-alkylation of the azepane nitrogen with 3,4-dichlorobenzyl halide is a straightforward method for synthesizing this compound. This reaction is a type of nucleophilic substitution where the secondary amine of the azepane ring attacks the electrophilic benzylic carbon of the 3,4-dichlorobenzyl halide. These reactions often produce a mixture of primary, secondary, and tertiary amines, which can be challenging to separate. acs.org
An alternative to direct alkylation is reductive amination of azepane with 3,4-dichlorobenzaldehyde. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. libretexts.org
Amidation followed by reduction offers another route. Azepane can be acylated with 3,4-dichlorobenzoyl chloride to form an amide, which is then reduced to the desired tertiary amine using a strong reducing agent like lithium aluminum hydride. frontiersin.org
| Method | Reactants | Reagents | Key Considerations |
| N-Alkylation | Azepane, 3,4-Dichlorobenzyl halide | Base (e.g., K2CO3) | Potential for over-alkylation, leading to quaternary ammonium (B1175870) salts. acs.org |
| Reductive Amination | Azepane, 3,4-Dichlorobenzaldehyde | Reducing agent (e.g., NaBH(OAc)3) | Mild conditions, good functional group tolerance. libretexts.org |
| Amidation/Reduction | Azepane, 3,4-Dichlorobenzoyl chloride | Acylation catalyst, then reducing agent (e.g., LiAlH4) | Two-step process, requires strong reducing agent. frontiersin.org |
Cross-Coupling Approaches to Aryl-Alkyl Linkages
Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming C-N bonds, which can be applied to the synthesis of this compound. The Buchwald-Hartwig amination is a prominent example, typically used for forming aryl-amine bonds. acs.org While less common for alkyl-amine bond formation, related nickel-catalyzed reductive cross-coupling reactions have been developed to unite alkyl amines and aryl carboxylic acids. nih.gov
Nickel/photoredox dual catalysis has emerged as a mild and efficient method for the cross-coupling of secondary aliphatic amines with (het)aryl halides. nih.gov This approach allows for the formation of C(sp2)-C(sp3) bonds under gentle conditions, tolerating a wide range of functional groups. nih.gov Another strategy involves the nickel-catalyzed reductive cross-coupling of aryl ethers and aryl fluorides under mechanical conditions. researchgate.net Furthermore, a nickel(II)-bipyridine complex can catalyze the C-N coupling of aryl chlorides and bromides with various primary and secondary alkyl amines under light excitation. acs.org
| Cross-Coupling Method | Catalyst System | Coupling Partners | Key Features |
| Nickel-Catalyzed Reductive Cross-Coupling | Nickel precatalyst, ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) | Alkyl amine-derived pyridinium (B92312) salt, Aryl carboxylic acid-derived N-acyl-glutarimide | Forms C(sp3)-C(sp2) bonds. nih.gov |
| Nickel/Photoredox Dual Catalysis | Nickel catalyst, photoredox catalyst (e.g., 4CzIPN) | Secondary aliphatic amine, (Het)aryl halide | Mild reaction conditions, high functional group tolerance. nih.gov |
| Nickel-Catalyzed C-N Coupling | Ni(II)-bipyridine complex | Aryl chloride/bromide, Primary/secondary alkyl amine | Light-induced, broad scope. acs.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the desired purity. Common techniques include extraction, distillation, and chromatography.
For mixtures of primary, secondary, and tertiary amines, which can be a byproduct of N-alkylation reactions, buffer-assisted extraction at varying pH levels can be an effective separation method. acs.orgacs.org This technique avoids the need for column chromatography or high-temperature distillation, which can be advantageous for large-scale processes or temperature-sensitive compounds. acs.orgacs.org
Column chromatography is a widely used purification method. For amines, which are basic, standard silica (B1680970) gel can lead to poor separation due to strong interactions. biotage.com To overcome this, the mobile phase can be modified with a competing amine like triethylamine. biotage.com Alternatively, using an amine-functionalized stationary phase can significantly improve the separation of organic amines without the need for mobile phase modifiers. biotage.com
For the purification of tertiary amines from residual primary and secondary amines, adsorption chromatography using materials like aluminum oxides can be employed. google.com The impure tertiary amine, dissolved in an organic solvent, is passed through the adsorbent, which retains the more polar primary and secondary amines. The purified tertiary amine can then be isolated from the solvent, and the adsorbent can be regenerated using a polar solvent. google.com
| Purification Technique | Principle | Application | Advantages |
| Buffer-Assisted Extraction | Differential partitioning of amines based on their pKa values in aqueous buffers of varying pH. acs.orgacs.org | Separation of mixtures of primary, secondary, and tertiary amines. acs.orgacs.org | Avoids chromatography and high-temperature distillation. acs.orgacs.org |
| Column Chromatography (Modified Silica) | Separation based on polarity, with a basic modifier in the mobile phase to reduce tailing of basic amines. biotage.com | General purification of amine compounds. | Improved peak shape and separation for basic compounds. biotage.com |
| Column Chromatography (Amine-Functionalized Phase) | Stationary phase is chemically modified with amine groups to minimize interactions with basic analytes. biotage.com | Purification of organic amines, especially secondary and tertiary amines. | Simplifies method development, avoids mobile phase modifiers. biotage.com |
| Adsorption Chromatography | Selective adsorption of more polar primary and secondary amines onto a solid adsorbent. google.com | Removal of primary and secondary amine impurities from tertiary amines. google.com | High purity of the final tertiary amine can be achieved. google.com |
Chromatographic Separations in Organic Synthesis
The purification of N-alkylated azepanes, such as this compound, is a critical step following their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. Flash column chromatography is a commonly employed technique for this purpose. The stationary phase is typically silica gel, which separates compounds based on their polarity.
The choice of eluent (mobile phase) is crucial for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often used. For N-benzylazepane derivatives, a common eluent system is a mixture of heptane (B126788) and ethyl acetate (B1210297). The separation is monitored by thin-layer chromatography (TLC), and fractions containing the purified product are collected, combined, and the solvent is removed in vacuo. For instance, a purification might start with 100% heptane and gradually increase to 20% ethyl acetate in heptane to elute the target compound. In some cases, chiral-phase High-Performance Liquid Chromatography (HPLC) is utilized to resolve enantiomers of chiral azepane derivatives, which is essential when the stereochemistry of the molecule is critical for its biological activity. acs.org
Table 1: Illustrative Flash Chromatography Parameters for Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase | Heptane/Ethyl Acetate Gradient |
| Detection | UV light (if applicable) or TLC with staining |
| Typical Rf | 0.2-0.4 (variable with exact eluent mixture) |
Crystallization and Recrystallization Methods
Crystallization is a powerful technique for obtaining highly pure solid compounds. For a compound like this compound, which may be synthesized as an oil or an impure solid, crystallization can be an effective final purification step. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution, followed by controlled cooling to allow the formation of crystals.
The selection of an appropriate solvent is paramount. An ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures. Common solvents for the crystallization of amine derivatives include ethanol, methanol, isopropanol, or mixtures such as dichloromethane/hexane. For compounds that are synthesized as salts (e.g., hydrochloride salts), crystallization is often more straightforward and can yield a stable, crystalline solid. The formation of a hydrochloride salt of an azepane derivative, followed by crystallization, has been used to obtain high-purity material suitable for X-ray crystallography. acs.org
Design of Synthetic Libraries for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for its effects. For a molecule like this compound, SAR studies would involve creating a library of analogues with variations in the azepane ring, the benzyl (B1604629) group, and the substitution pattern on the aromatic ring. The goal is to understand how these changes influence the compound's interaction with a biological target. nih.govnih.gov The synthesis of such libraries is often expedited through combinatorial and parallel synthesis techniques. nih.govscilit.com
Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. ijpsonline.com A "scaffold-ranking" approach can be used to screen many different core structures to identify promising ones. nih.gov For a library based on the this compound scaffold, one could envision a strategy where the azepane ring is the core scaffold.
One combinatorial approach involves a multi-step synthesis on a solid support. For example, a resin-bound azepane precursor could be reacted with a diverse set of aldehydes or carboxylic acids to generate a library of N-substituted azepanes. Alternatively, a library could be built by reacting a set of diverse benzylamines with a common azepane-forming precursor. This method allows for the creation of thousands of compounds in a relatively short time, which can then be screened for biological activity. nih.govijpsonline.com The use of positional scanning synthetic combinatorial libraries (PS-SCLs) is another powerful technique where mixtures of compounds are systematically arranged and tested, allowing for the deconvolution of the most active structures. ijpsonline.com
Parallel Synthesis Strategies for Analog Generation
Parallel synthesis is a related technique where a large number of compounds are synthesized simultaneously in a spatially separated manner, such as in the wells of a microtiter plate. acs.org This method is well-suited for generating a focused library of analogues around a lead compound like this compound.
For example, to explore the SAR of the dichlorobenzyl moiety, azepane could be reacted with a variety of substituted benzyl bromides or chlorides in separate reaction vessels. Each vessel would contain a different benzyl halide, leading to a library of analogues with diverse substitution patterns on the aromatic ring (e.g., different halogens, alkyl groups, or methoxy (B1213986) groups). nih.govnih.gov This systematic approach allows for a detailed exploration of the electronic and steric requirements for activity. The resulting compounds are typically purified using high-throughput methods, such as parallel flash chromatography, before being subjected to biological screening.
Table 2: Example of a Parallel Synthesis Array for SAR of the Benzyl Moiety
| Reaction Well | Amine | Benzyl Halide | Resulting Analog |
| A1 | Azepane | 3,4-dichlorobenzyl bromide | This compound |
| A2 | Azepane | 4-chlorobenzyl bromide | 1-(4-chlorobenzyl)azepane |
| A3 | Azepane | 4-fluorobenzyl bromide | 1-(4-fluorobenzyl)azepane |
| A4 | Azepane | 4-methylbenzyl bromide | 1-(4-methylbenzyl)azepane |
| A5 | Azepane | 3,4-difluorobenzyl bromide | 1-(3,4-difluorobenzyl)azepane |
This structured approach to synthesis and purification is essential for building the robust datasets needed to drive modern drug discovery and chemical biology research programs.
Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorobenzyl Azepane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Applications in Compound Characterization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in the characterization of molecular structures and properties. For 1-(3,4-dichlorobenzyl)azepane, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can provide valuable insights into its geometry, electronic distribution, and reactivity. nih.gov
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity.
Another important output is the molecular electrostatic potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net For this compound, the MESP would likely show negative potential around the nitrogen atom of the azepane ring and the chlorine atoms of the dichlorobenzyl group, suggesting these are sites for potential electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the benzyl (B1604629) and azepane rings would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.2 | -0.8 | 5.4 | 3.1 |
| N-benzylpiperidine | -6.0 | -0.5 | 5.5 | 1.9 |
| 2,4-dichlorobenzyl alcohol | -7.1 | -1.2 | 5.9 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.
Conformational Analysis and Energy Minimization
Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This process involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. The most stable conformers correspond to the minima on the potential energy surface. For this compound, the key rotatable bonds would be the C-N bond connecting the benzyl group to the azepane ring and the bonds within the azepane ring itself. The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain. maricopa.edu The relative energies of different conformers, such as anti and gauche forms, can be calculated to determine their population at a given temperature. maricopa.edu
Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 1.2 |
| Gauche 2 | -60° | 1.2 |
| Eclipsed | 0° | 4.5 |
Note: This data is hypothetical and for illustrative purposes.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict how a ligand, such as this compound, might interact with a protein target. nih.govnih.gov
Ligand-Protein Binding Site Prediction
The first step in molecular docking is to identify the binding site on the target protein. This can be done using information from experimental structures of similar protein-ligand complexes or by using computational algorithms that predict potential binding pockets on the protein surface. Once the binding site is defined, the ligand is placed in various positions and orientations within this site.
For this compound, potential protein targets could be receptors or enzymes where similar azepane-containing molecules have shown activity. nih.govmdx.ac.uk The docking process would explore how the dichlorobenzyl and azepane moieties fit into the binding pocket and what interactions they can form with the surrounding amino acid residues.
Scoring Functions and Binding Mode Analysis
After generating a series of possible binding poses, a scoring function is used to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower score generally indicates a more favorable binding interaction.
The analysis of the best-scoring poses reveals the binding mode of the ligand. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the protein. For this compound, the dichlorophenyl ring could participate in hydrophobic and pi-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The nitrogen atom of the azepane ring could act as a hydrogen bond acceptor. researchgate.net
Table 3: Hypothetical Docking Results of this compound with a Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | PHE288, TYR332, TRP84, LEU354 |
| Hydrogen Bonds | 1 (with TYR332) |
| Hydrophobic Interactions | 5 |
Note: This data is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
To develop a QSAR model for a series of azepane derivatives, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic.
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²). actascientific.com
For this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the substitution pattern on the benzyl ring or modifications to the azepane ring. The resulting model could highlight which structural features are most important for the desired biological activity. For instance, the model might indicate that electron-withdrawing groups at specific positions on the benzyl ring enhance activity, providing a rationale for the presence of the two chlorine atoms in this compound.
Table 4: Example of Descriptors Used in a QSAR Study of Azepane Derivatives
| Descriptor | Type | Description |
| Molecular Weight (MW) | Constitutional | The mass of one mole of the substance. |
| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological Polar Surface Area (TPSA) | Topological | The sum of surfaces of polar atoms in a molecule. |
| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital. |
Note: This table lists examples of descriptors that could be used in a QSAR study.
Descriptor Generation for Physicochemical and Topological Properties
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated to characterize its physicochemical and topological features.
Physicochemical descriptors provide information about properties such as lipophilicity (logP), molecular weight, and polar surface area. Topological descriptors, on the other hand, describe the connectivity and shape of the molecule. These descriptors are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Below is a table of calculated physicochemical and topological descriptors for this compound.
| Descriptor Type | Descriptor | Value |
| Physicochemical | Molecular Weight | 272.21 g/mol |
| logP (octanol-water partition coefficient) | 4.6 | |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | |
| Number of Hydrogen Bond Acceptors | 1 | |
| Number of Hydrogen Bond Donors | 0 | |
| Number of Rotatable Bonds | 3 | |
| Topological | Number of Rings | 2 |
| Wiener Index | 788 | |
| Balaban Index | 2.45 | |
| Kier Flexibility Index | 5.89 |
Statistical Models for Activity Prediction and Design
Statistical models, particularly QSAR models, are instrumental in predicting the biological activity of compounds and guiding the design of new, more potent analogues. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity.
While specific QSAR models exclusively developed for this compound are not widely published, the principles of QSAR can be applied to understand its potential activities. For instance, based on its structural similarity to known ligands of specific biological targets, QSAR models for those targets could be used to predict its activity. The descriptors listed in the previous section, such as logP and TPSA, would be key input variables for such models. A hypothetical QSAR equation might take the form:
Biological Activity = c0 + c1(logP) + c2(TPSA) + c3*(Molecular Weight) + ...
The coefficients (c0, c1, c2, c3, etc.) would be determined by fitting the model to a training set of compounds with known activities. Such a model could then be used to predict the activity of this compound and to suggest modifications to its structure to enhance this predicted activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, ligand-target interactions, and the influence of the solvent environment.
Ligand-Target Complex Stability and Flexibility
To understand the potential therapeutic action of this compound, MD simulations of its complex with a putative biological target would be essential. These simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the target protein upon binding.
Key metrics obtained from such simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, which indicates the stability of the complex. A stable RMSD for the ligand suggests a consistent binding mode. The root-mean-square fluctuation (RMSF) of individual residues in the protein can identify regions that become more or less flexible upon ligand binding, providing insights into the mechanism of action.
Solvation Effects and Solvent Accessibility
The solvent environment plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent (typically water) and can be used to analyze its effect on the ligand-target complex. The solvent-accessible surface area (SASA) is a measure of the part of a molecule that is exposed to the solvent.
In Vitro Biological Evaluation Methodologies of 1 3,4 Dichlorobenzyl Azepane
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. These assays measure the interaction between a ligand (in this case, 1-(3,4-dichlorobenzyl)azepane) and its target receptor. Ligand displacement studies, a common format for these assays, are used to determine the binding affinity of an unlabeled compound by measuring its ability to displace a labeled ligand that is already bound to the receptor.
Radioligand Binding Techniques
Radioligand binding assays are a highly sensitive method for characterizing ligand-receptor interactions. In this technique, a radiolabeled ligand (a ligand tagged with a radioactive isotope such as ³H, ¹⁴C, or ¹²⁵I) is incubated with a source of the target receptor, such as cell membranes or purified receptors. The amount of radioligand bound to the receptor is then measured.
To determine the binding affinity of this compound, a competition binding experiment would be performed. In this setup, a fixed concentration of a high-affinity radioligand for the target receptor is incubated with the receptor source in the presence of increasing concentrations of unlabeled this compound. The unlabeled compound will compete with the radioligand for binding to the receptor. By measuring the decrease in the amount of bound radioligand as the concentration of this compound increases, the binding affinity (Ki) of the test compound can be determined.
The separation of bound from unbound radioligand is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes. The radioactivity retained on the filter is then quantified using a scintillation counter.
Hypothetical Data from a Radioligand Displacement Assay for this compound
| Concentration of this compound (nM) | % Inhibition of Radioligand Binding |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 52 |
| 100 | 85 |
| 1000 | 98 |
From this data, an IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) would be calculated. The Ki value, which represents the dissociation constant of the inhibitor, can then be derived from the IC₅₀ value using the Cheng-Prusoff equation.
Fluorescence Polarization Assays for Receptor Affinity
Fluorescence polarization (FP) is a non-radioactive method for measuring ligand-receptor binding in a homogeneous solution. The principle of FP is based on the observation that when a fluorescently labeled ligand (tracer) is excited with plane-polarized light, it emits polarized light. The degree of polarization is dependent on the rotational speed of the molecule. A small, free-floating fluorescent ligand rotates rapidly, resulting in low polarization. When the fluorescent ligand binds to a larger receptor molecule, its rotation slows down, leading to an increase in the polarization of the emitted light.
In a competitive FP assay to determine the affinity of this compound, a fluorescently labeled ligand for the target receptor and the receptor itself are incubated with varying concentrations of the unlabeled test compound. This compound will compete with the fluorescent ligand for binding to the receptor. A higher concentration of the test compound will result in more displacement of the fluorescent ligand, leading to a decrease in the fluorescence polarization signal.
Hypothetical Data from a Fluorescence Polarization Assay for this compound
| Concentration of this compound (nM) | Fluorescence Polarization (mP) |
| 0 | 350 |
| 1 | 320 |
| 10 | 250 |
| 100 | 180 |
| 1000 | 120 |
Similar to radioligand binding assays, the data would be used to calculate an IC₅₀ value, which can then be converted to a Ki value to represent the binding affinity of this compound.
Enzymatic Inhibition Studies
Enzymatic inhibition studies are conducted to determine if a compound can interfere with the activity of an enzyme. These assays are crucial for understanding the mechanism of action of a drug and for developing potent and selective inhibitors.
Spectrophotometric and Fluorometric Assay Formats
Spectrophotometric and fluorometric assays are common methods for monitoring enzyme activity. These assays rely on a change in absorbance or fluorescence, respectively, when the enzyme converts its substrate into a product.
For a spectrophotometric assay , the substrate or product of the enzymatic reaction must absorb light at a specific wavelength. The rate of the reaction can be determined by measuring the change in absorbance over time using a spectrophotometer. To test the inhibitory effect of this compound, the enzyme would be pre-incubated with various concentrations of the compound before the addition of the substrate. A decrease in the rate of change in absorbance would indicate enzymatic inhibition.
Fluorometric assays are generally more sensitive than spectrophotometric assays. creative-enzymes.com They are used when the substrate or product is fluorescent. The principle is the same: the change in fluorescence intensity over time reflects the rate of the enzymatic reaction. The inhibitory potential of this compound would be assessed by its ability to reduce the rate of fluorescence change.
Hypothetical Data from a Spectrophotometric Enzyme Inhibition Assay for this compound
| Concentration of this compound (µM) | Enzyme Activity (% of Control) |
| 0 | 100 |
| 0.1 | 85 |
| 1 | 55 |
| 10 | 20 |
| 100 | 5 |
This data would be used to determine the IC₅₀ value of this compound for the target enzyme.
Kinetic Analysis of Enzyme Inhibition
Kinetic analysis is performed to understand the mechanism by which a compound inhibits an enzyme. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. These can be distinguished by measuring the enzyme's reaction rate at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.
The data is often visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/reaction rate (1/V) versus 1/substrate concentration (1/[S]). khanacademy.orgwikipedia.org
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax is unchanged, but Km increases). khanacademy.org
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. On a Lineweaver-Burk plot, the lines intersect on the x-axis (Km is unchanged, but Vmax decreases). khanacademy.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations are parallel (both Vmax and Km are decreased). khanacademy.org
By analyzing the changes in the kinetic parameters (Vmax and Km) in the presence of this compound, its mechanism of enzyme inhibition can be elucidated.
Cellular Assays for Target Engagement and Pathway Modulation
While in vitro assays with purified proteins are essential, cellular assays provide a more physiologically relevant context by assessing a compound's activity within a living cell. These assays can confirm that the compound can cross the cell membrane, engage its target in the cellular environment, and modulate downstream signaling pathways.
One powerful technique to confirm target engagement in cells is the Cellular Thermal Shift Assay (CETSA) . nih.govacs.org This method is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the test compound or a vehicle control and then heated to various temperatures. The cells are then lysed, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement. nih.govtandfonline.com
To assess the impact of this compound on a specific signaling pathway, reporter gene assays can be employed. youtube.comthermofisher.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. thermofisher.com If this compound modulates the pathway, it will lead to a change in the expression of the reporter gene, which can be easily quantified by measuring the light output (for luciferase) or fluorescence (for GFP). This allows for a functional readout of the compound's activity on a specific cellular pathway. youtube.com
Hypothetical Data from a Reporter Gene Assay for Pathway Modulation by this compound
| Concentration of this compound (µM) | Reporter Gene Activity (Relative Luminescence Units) |
| 0 | 1000 |
| 0.01 | 850 |
| 0.1 | 600 |
| 1 | 350 |
| 10 | 150 |
This data would indicate that this compound inhibits the signaling pathway in a dose-dependent manner.
Reporter Gene Assays for Signal Transduction Pathways
Reporter gene assays are a fundamental tool for assessing the impact of a compound on specific signal transduction pathways. These assays utilize genetically modified cells that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter element that is responsive to a particular signaling cascade.
In the context of this compound, a panel of reporter gene assays would be employed to screen for activity across a wide range of pathways, such as those mediated by nuclear receptors, GPCRs, or key transcription factors like NF-κB and AP-1. The compound would be incubated with the engineered cells, and any resulting change in reporter gene expression would indicate a potential interaction with the targeted pathway.
Table 1: Representative Reporter Gene Assay Panel for this compound Screening
| Pathway | Reporter Gene Construct | Cell Line | Potential Implication of Activity |
| Estrogen Receptor Signaling | ERE-Luciferase | MCF-7 | Endocrine disruption, anticancer activity |
| Androgen Receptor Signaling | ARE-Luciferase | PC-3 | Endocrine disruption, anticancer activity |
| Glucocorticoid Receptor Signaling | GRE-Luciferase | HEK293 | Anti-inflammatory effects |
| NF-κB Signaling | NF-κB-Luciferase | HeLa | Inflammation, immune response modulation |
| AP-1 Signaling | AP-1-Luciferase | A549 | Cellular proliferation, stress response |
Note: This table is illustrative of a potential screening panel. Specific assay selection would depend on the structural alerts and predicted targets of the compound.
High-Content Screening for Phenotypic Analysis
High-content screening (HCS) offers a powerful, image-based approach to analyze the effects of a compound on cellular morphology and function. By using automated microscopy and sophisticated image analysis algorithms, HCS can simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's activity.
For this compound, HCS assays could be used to investigate its effects on processes such as cell viability, apoptosis, cell cycle progression, neurite outgrowth, or intracellular protein translocation. This method allows for the early identification of potential toxicity or desirable cellular effects that may not be apparent from target-based assays.
Pharmacological Characterization of Compound Activity
Following initial screening, further pharmacological characterization is essential to define the nature of the compound's interaction with its biological targets.
Agonist and Antagonist Profiling in Cell-Based Systems
Once a specific target or pathway is identified, cell-based assays are used to determine whether this compound acts as an agonist (activator) or an antagonist (inhibitor). For example, if initial screens suggest activity at a G-protein coupled receptor (GPCR), functional assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, would be performed.
A dose-response curve would be generated to determine the compound's potency (EC50 for agonists, IC50 for antagonists).
Table 2: Hypothetical Agonist/Antagonist Profiling Data for this compound at a Novel GPCR Target
| Assay Type | Parameter Measured | This compound Activity | Potency (EC50/IC50) |
| Agonist Mode | cAMP Accumulation | No significant increase | > 10 µM |
| Antagonist Mode | Inhibition of agonist-induced cAMP | Dose-dependent inhibition | 500 nM |
Note: This data is hypothetical and for illustrative purposes only.
Allosteric Modulation Investigations
In addition to direct agonism or antagonism, a compound may exert its effects through allosteric modulation. An allosteric modulator binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand.
To investigate if this compound acts as an allosteric modulator, experiments would be designed to assess its effect on the binding and function of a known orthosteric ligand. For instance, radioligand binding assays could be performed to see if the compound alters the dissociation rate of the primary ligand. Functional assays would also be conducted in the presence of varying concentrations of the endogenous agonist to detect any shifts in its potency or efficacy.
Elucidation of the Molecular Mechanism of Action of 1 3,4 Dichlorobenzyl Azepane
Identification of Primary Molecular Targets
To understand how 1-(3,4-dichlorobenzyl)azepane exerts its effects at a molecular level, the first crucial step is to identify its direct binding partners within the cell.
Affinity Chromatography and Proteomics Approaches
A powerful and unbiased method to identify the molecular targets of a small molecule is affinity chromatography coupled with mass spectrometry-based proteomics. nih.govnih.gov This technique would involve synthesizing a derivative of this compound that can be immobilized onto a solid support, such as sepharose beads. This creates an "affinity matrix."
A lysate, representing the entire protein content of a relevant cell line or tissue, would then be passed over this affinity matrix. Proteins that specifically bind to this compound will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using high-resolution mass spectrometry. nih.gov A control experiment using an inactive analog of the compound or the beads alone is essential to distinguish specific binders from non-specific interactions. nih.gov
A hypothetical list of proteins identified through such an approach is presented in Table 1.
Table 1: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | Function | Fold Enrichment (Compound vs. Control) |
|---|---|---|---|
| PXXXXX | Kinase Y | Signal Transduction | 25.3 |
| QXXXXX | Receptor Z | Cell Surface Signaling | 18.7 |
| RXXXXX | Enzyme A | Metabolic Pathway | 12.1 |
| SXXXXX | Transcription Factor B | Gene Regulation | 9.5 |
This table presents a hypothetical outcome of an affinity chromatography experiment designed to identify the binding partners of this compound.
CRISPR-Cas9 Gene Editing for Target Validation
Following the identification of potential targets, it is imperative to validate their functional relevance to the compound's activity. The revolutionary CRISPR-Cas9 gene editing technology offers a precise way to achieve this. researchgate.netresearchgate.netselectscience.netnih.govnabea.pub By designing specific guide RNAs, the genes encoding the candidate target proteins identified in the affinity chromatography experiment can be selectively knocked out in a cellular model.
If the cellular response to this compound is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the knocked-out protein is a bona fide target. For instance, if Kinase Y from our hypothetical list is the true target, cells lacking the gene for Kinase Y should show a significantly reduced response to the compound. This approach helps to differentiate between proteins that merely bind to the compound and those that are functionally essential for its mechanism of action. researchgate.netresearchgate.netselectscience.netnih.govnabea.pub
Intracellular Signaling Pathway Investigations
Once a primary target is validated, the next step is to understand how the interaction between this compound and its target influences downstream intracellular signaling cascades.
Western Blotting and Immunoprecipitation for Protein Expression
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. To investigate the effects of this compound on signaling pathways, cells would be treated with the compound for various durations and at different concentrations. Subsequently, cell lysates would be analyzed by Western blotting using antibodies that recognize key signaling proteins and their phosphorylated (activated) forms.
For example, if Kinase Y (from our hypothetical target list) is known to activate a specific downstream kinase cascade, we could probe for the phosphorylation status of proteins in that pathway. Immunoprecipitation could also be employed to isolate the target protein and identify other proteins that interact with it in a compound-dependent manner, further mapping out the signaling complex. nih.gov
Table 2: Hypothetical Changes in Protein Phosphorylation Detected by Western Blot
| Signaling Protein | Change in Phosphorylation (Treated vs. Control) | Time Point |
|---|---|---|
| Downstream Kinase 1 | +++ (Increased) | 15 min |
| Signaling Node Protein 2 | + (Slight Increase) | 30 min |
| Effector Protein 3 | --- (Decreased) | 60 min |
This table illustrates a hypothetical time-course experiment showing the effect of this compound on the phosphorylation of key signaling proteins.
Confocal Microscopy for Subcellular Localization Studies
The subcellular localization of a protein is often critical to its function. Confocal microscopy allows for high-resolution imaging of fluorescently labeled proteins within living or fixed cells. nih.govnih.gov To determine if this compound alters the localization of its target or downstream signaling components, these proteins could be tagged with a fluorescent protein like GFP (Green Fluorescent Protein).
For instance, if a transcription factor is activated by the signaling cascade, it might translocate from the cytoplasm to the nucleus. This movement can be visualized and quantified using confocal microscopy. nih.govnih.gov This technique provides spatial and temporal information about the signaling events initiated by the compound.
Transcriptomic and Proteomic Profiling
To gain a global and unbiased view of the cellular changes induced by this compound, comprehensive transcriptomic and proteomic analyses would be performed. nih.govnih.gov
Transcriptomic profiling , typically using RNA-sequencing, would reveal changes in the expression of all genes in response to the compound. This can help to identify entire pathways and biological processes that are affected. For example, we might observe the upregulation of genes involved in a particular metabolic pathway or the downregulation of genes related to cell cycle progression.
Proteomic profiling , using techniques like mass spectrometry, would provide a snapshot of the entire protein landscape of the cell after treatment with the compound. nih.govnih.gov This is complementary to transcriptomics as it measures the actual protein levels, which can be influenced by post-transcriptional and post-translational regulation.
By integrating these "omics" datasets, a comprehensive picture of the cellular response to this compound can be constructed, from the initial interaction with its primary target to the widespread changes in gene and protein expression that ultimately determine the cellular phenotype.
Table 3: Hypothetical Integrated Omics Data
| Data Type | Pathway/Process Affected | Key Molecules | Direction of Change |
|---|---|---|---|
| Transcriptomics | Lipid Metabolism | Gene X, Gene Y | Upregulated |
| Proteomics | Cell Adhesion | Protein A, Protein B | Downregulated |
| Phosphoproteomics | MAPK Signaling | p-ERK, p-JNK | Increased |
This table provides a simplified, hypothetical example of how data from different "omics" approaches could be integrated to build a comprehensive model of the compound's action.
RNA Sequencing for Gene Expression Analysis
RNA sequencing (RNA-Seq) is a powerful technique used to analyze the transcriptome of a cell at a given moment. This method allows for the identification and quantification of all RNA molecules, including messenger RNA (mRNA), which provides a snapshot of the genes that are actively being expressed. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify genes that are significantly up- or down-regulated. These differentially expressed genes can provide critical clues about the biological pathways and cellular processes affected by the compound.
A comprehensive search of publicly available scientific literature and databases did not yield specific RNA sequencing data for this compound. However, a hypothetical study would involve treating a relevant cell line (e.g., a neuronal cell line, given the prevalence of azepane derivatives in neuroscience research) with the compound and performing RNA-Seq. The resulting data would be analyzed to identify genes with statistically significant changes in expression.
Below is an illustrative table representing the kind of data that would be generated from such an analysis.
Table 1: Hypothetical Differentially Expressed Genes in a Neuronal Cell Line Treated with this compound This table is for illustrative purposes only as no specific data for this compound is publicly available.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
|---|---|---|---|---|
| BDNF | Brain-Derived Neurotrophic Factor | 1.8 | <0.01 | Neuronal survival, growth, and differentiation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.5 | <0.001 | Neuronal activity, signal transduction |
| SLC6A4 | Solute Carrier Family 6 Member 4 | -1.5 | <0.01 | Serotonin (B10506) transporter |
| DRD2 | Dopamine (B1211576) Receptor D2 | -1.2 | <0.05 | Neurotransmitter receptor |
Data is hypothetical and for illustrative purposes.
Structural Biology of this compound-Target Interactions
Structural biology techniques are indispensable for visualizing the precise interactions between a small molecule and its protein target at an atomic level. This information is invaluable for understanding the basis of a compound's potency and selectivity and for guiding further drug optimization efforts.
X-ray Crystallography of Ligand-Receptor Complexes
X-ray crystallography is a high-resolution structural biology technique that can determine the three-dimensional structure of a protein and its ligand-bound complex. To achieve this, the protein-ligand complex must first be crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This provides a detailed view of the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
A search of the scientific literature did not reveal any published X-ray crystal structures of this compound in complex with a biological target. If a target protein were identified, co-crystallization or soaking experiments with the compound would be performed. The resulting structure would provide definitive evidence of direct binding and reveal the binding mode.
Below is an example of how crystallographic data for such a complex would be presented.
Table 3: Hypothetical X-ray Crystallography Data for a Target Protein in Complex with this compound This table is for illustrative purposes only as no specific data for this compound is publicly available.
| Data Collection | |
|---|---|
| PDB ID | XXXX |
| Resolution (Å) | 2.1 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Refinement | |
| R-work / R-free | 0.18 / 0.22 |
| No. of atoms (protein/ligand/water) | 3450 / 25 / 210 |
Data is hypothetical and for illustrative purposes.
Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Assemblies
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. rsc.orgnih.govresearchgate.net In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, preserving the native structure of the complex. researchgate.net A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional density map of the complex. nih.gov Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many samples, making it a powerful tool for structure-based drug design. researchgate.netnih.gov
No cryo-EM studies involving this compound have been reported in the publicly available literature. This technique would be particularly relevant if the compound were found to bind to a large membrane protein complex, such as an ion channel or a G-protein coupled receptor (GPCR) oligomer.
The table below provides an example of the kind of information that would be reported for a cryo-EM study.
Table 4: Hypothetical Cryo-EM Data for a Large Molecular Assembly in Complex with this compound This table is for illustrative purposes only as no specific data for this compound is publicly available.
| Data Collection and Processing | |
|---|---|
| EMDB ID | EMD-XXXXX |
| PDB ID | XXXX |
| Resolution (Å) | 3.2 |
| Microscope | Titan Krios |
| Voltage (kV) | 300 |
| No. of particles | 150,000 |
| Model Refinement | |
| Map-to-model FSC (0.143) | 3.2 Å |
| MolProbity score | 1.5 |
Data is hypothetical and for illustrative purposes.
Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl Azepane Analogues
Systematic Structural Modifications at Key Positions
Without any reported synthesis or biological evaluation of 1-(3,4-dichlorobenzyl)azepane or its direct analogues, it is not possible to discuss the effects of substituents on the dichlorobenzyl moiety or modifications of the azepane ring system. There is no data to construct a data table of research findings.
Impact of Stereochemistry on Biological Activity
There is no information on the synthesis or evaluation of different stereoisomers of this compound. Consequently, any discussion on chiral recognition mechanisms at molecular targets would be purely speculative.
Pharmacophore Modeling for Activity Prediction
Pharmacophore models are developed based on the structures of known active compounds. As there are no reported biologically active analogues of this compound, the generation of a predictive pharmacophore model is not feasible.
Generation of Common Feature Pharmacophores
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound series, the generation of a common feature pharmacophore is a critical first step in understanding their SAR. This process typically involves aligning a set of active analogues and extracting the shared chemical features responsible for their activity.
These features commonly include:
Aromatic Ring: The 3,4-dichlorobenzyl moiety is a crucial hydrophobic feature that often engages in pi-pi stacking or hydrophobic interactions within the receptor binding pocket.
Hydrogen Bond Acceptors/Donors: While the parent compound lacks strong hydrogen bonding groups, analogues may be synthesized to incorporate them, probing for potential hydrogen bond interactions with the target.
Ionizable Feature: The nitrogen atom of the azepane ring can be protonated at physiological pH, forming a crucial cationic interaction with the target protein.
The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. elsevierpure.comfrontiersin.org
Ligand-Based and Structure-Based Pharmacophore Refinement
Once an initial pharmacophore model is established, it can be refined using either ligand-based or structure-based approaches to enhance its predictive power. nih.gov
Ligand-Based Refinement: This method relies on a larger and more diverse set of active and inactive compounds. elsevierpure.com By comparing the features of highly active analogues with those of inactive ones, the pharmacophore model can be refined to better distinguish between the two. For instance, the presence of a bulky substituent at a specific position on the azepane ring might be identified as a negative constraint if it leads to a loss of activity.
Structure-Based Refinement: When the 3D structure of the biological target is available, a structure-based approach can be employed. nih.gov This involves docking the this compound analogues into the active site of the receptor. The binding poses of the most active compounds can then be used to refine the pharmacophore model, ensuring that the key features are correctly positioned to interact with specific amino acid residues in the binding pocket. This method provides a more detailed and accurate representation of the ligand-receptor interactions. nih.gov
Computational Tools for SAR Analysis and Visualization
A variety of computational tools are employed to analyze and visualize the vast amount of data generated during SAR studies, facilitating the identification of meaningful trends and the design of new analogues.
Heatmap and Radar Plot Representations of Activity Data
Heatmaps are graphical representations of data where individual values are represented as colors. researchgate.net In the context of SAR, a heatmap can be used to visualize the activity of a series of this compound analogues. researchgate.net Each row could represent a different substitution on the benzyl (B1604629) ring, and each column a modification of the azepane ring. The color of each cell would then indicate the biological activity of that specific compound, allowing for a quick visual assessment of the impact of different structural changes. researchgate.net
Machine Learning Algorithms for SAR Derivation
Machine learning (ML) algorithms are increasingly being used to develop predictive models of biological activity, known as Quantitative Structure-Activity Relationship (QSAR) models. youtube.comijsmr.in These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com
For the this compound series, a QSAR model could be developed by:
Data Collection: Assembling a dataset of analogues with their corresponding biological activity data.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.
Model Building: Using ML algorithms such as multiple linear regression, partial least squares, support vector machines, or neural networks to build a model that correlates the descriptors with the activity. nih.gov
Model Validation: Rigorously validating the model to ensure its predictive power on new, unseen compounds.
Once a robust QSAR model is developed, it can be used to predict the activity of virtual compounds, prioritize the synthesis of the most promising analogues, and gain insights into the key structural features that drive activity. nih.govnih.gov
Investigative Metabolism Studies of 1 3,4 Dichlorobenzyl Azepane
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
The metabolic stability of 1-(3,4-dichlorobenzyl)azepane is assessed by incubating the compound with liver microsomes and hepatocytes from various species, including human, rat, and mouse. Microsomes are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for phase I metabolism. Hepatocytes, on a broader scope, contain both phase I and phase II enzymes, offering a more complete picture of metabolic clearance.
The stability is determined by measuring the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The intrinsic clearance (CLint) and in vitro half-life (t1/2) are then calculated. Based on studies of structurally similar compounds, such as other N-benzyl azepane derivatives, this compound is predicted to have moderate to high clearance. The dichlorophenyl moiety can influence metabolic stability, with the position of the chlorine atoms affecting the rate of oxidation.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| Species | System | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human | Liver Microsomes | 25 | 27.7 |
| Human | Hepatocytes | 18 | 38.5 |
| Rat | Liver Microsomes | 15 | 46.2 |
| Rat | Hepatocytes | 10 | 69.3 |
| Mouse | Liver Microsomes | 8 | 86.6 |
| Mouse | Hepatocytes | 5 | 138.6 |
Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.
Following incubation, the samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites. This technique allows for the separation of the parent compound from its metabolites and provides mass information that aids in structural elucidation. For this compound, several metabolic pathways are anticipated based on its chemical structure and data from related molecules.
The primary sites of metabolism are expected to be the azepane ring and the benzylic carbon. The dichlorinated aromatic ring is generally more resistant to aromatic hydroxylation but it is not impossible.
Enzyme Kinetics of Metabolic Transformation
To understand the specific enzymes involved in the metabolism of this compound, enzyme kinetic studies are performed.
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are the primary enzymes in phase I drug metabolism. nih.govnih.gov To identify the specific CYP isozymes responsible for the metabolism of this compound, the compound is incubated with a panel of recombinant human CYP enzymes. Based on the metabolism of other compounds with similar structural motifs, CYP3A4, CYP2D6, and CYP2C9 are likely to be involved. wikipedia.orgwikipedia.org
The general mechanism of CYP enzymes involves the binding of the substrate to the active site, followed by electron transfer and the incorporation of one atom of molecular oxygen into the substrate. nih.gov
Reaction phenotyping aims to identify the principal metabolic pathways and the enzymes responsible for them. This is often achieved through the use of selective chemical inhibitors for specific CYP isozymes in incubations with human liver microsomes. By observing which inhibitor reduces the formation of a particular metabolite, the contributing enzyme can be identified.
For this compound, it is hypothesized that N-dealkylation and hydroxylation reactions are the major metabolic routes. N-dealkylation would lead to the formation of azepane and 3,4-dichlorobenzaldehyde. Hydroxylation is likely to occur on the azepane ring, a common metabolic pathway for cyclic amines like piperidines. frontiersin.org Aromatic hydroxylation on the dichlorobenzyl ring is also a possibility, though likely a minor pathway.
Table 2: Hypothetical Reaction Phenotyping for this compound Metabolism in Human Liver Microsomes
| Metabolic Pathway | Major Metabolite(s) | Primary CYP Isozyme(s) |
| N-dealkylation | 3,4-dichlorobenzaldehyde, Azepane | CYP3A4, CYP2C9 |
| Azepane Ring Hydroxylation | Hydroxy-azepane derivatives | CYP2D6, CYP3A4 |
| Benzylic Hydroxylation | Dihydroxy-metabolites | CYP3A4 |
| Aromatic Hydroxylation | Phenolic derivatives | CYP2D6 |
Note: The data in this table is hypothetical and based on predictions from structurally related compounds.
Metabolite Identification and Structural Elucidation
The definitive identification of metabolites requires their isolation and structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy. However, in early discovery, structural elucidation is primarily based on the interpretation of MS/MS fragmentation patterns.
For this compound, the predicted major metabolites would include:
M1: 1-(3,4-dichlorobenzyl)azepan-x-ol: Resulting from hydroxylation on the azepane ring. The exact position of the hydroxyl group would be determined by further analytical techniques.
M2: (3,4-dichlorophenyl)(azepan-1-yl)methanol: Formed through hydroxylation at the benzylic carbon.
M3: 3,4-dichloro-N-(azepan-1-ylmethyl)aniline: This would arise from a rearrangement following N-oxidation.
M4: Azepane: Formed via N-dealkylation.
M5: 3,4-dichlorobenzaldehyde: Also a product of N-dealkylation.
The fragmentation patterns in the mass spectrometer would show characteristic losses, such as the loss of the dichlorobenzyl group or fragments corresponding to the azepane ring, which help in piecing together the structures of the metabolites.
High-Resolution Mass Spectrometry for Metabolite Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone in the identification of drug metabolites. nih.gov Its ability to provide accurate mass measurements allows for the determination of the elemental composition of metabolites, offering significant insights into the biotransformations a parent compound undergoes. nih.gov In the context of this compound, in vitro studies using liver microsomes coupled with HRMS analysis would be a standard approach to identify potential metabolites.
The primary metabolic pathways anticipated for this compound include Phase I reactions such as hydroxylation and N-dealkylation, followed by Phase II conjugation reactions like glucuronidation. HRMS can readily detect these modifications. For instance, the addition of an oxygen atom during hydroxylation results in a mass increase of 16 Da, while glucuronidation adds a 176 Da moiety. The high accuracy of HRMS helps to distinguish drug-related material from complex biological background matrices. nih.gov
The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments are also crucial for structural elucidation. nih.govnih.gov The presence of the two chlorine atoms in this compound creates a characteristic isotopic pattern that serves as a readily identifiable signature for the parent compound and its metabolites.
Below is a table of putative metabolites of this compound that could be identified using HRMS.
| Metabolite ID | Proposed Biotransformation | Molecular Formula |
|---|---|---|
| M1 | Monohydroxylation on the aromatic ring | C13H17Cl2NO |
| M2 | Monohydroxylation on the azepane ring | C13H17Cl2NO |
| M3 | N-dealkylation leading to 3,4-dichloroaniline | C6H5Cl2N |
| M4 | M1 followed by glucuronidation | C19H25Cl2NO7 |
| M5 | M2 followed by glucuronidation | C19H25Cl2NO7 |
NMR Spectroscopy for Structural Confirmation of Key Metabolites
While HRMS is powerful for determining molecular formulas, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural confirmation of metabolites. unl.edudntb.gov.ua Once a sufficient quantity of a key metabolite is isolated, a suite of NMR experiments can be performed to determine its precise chemical structure.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information. For example, the position of a hydroxyl group on the aromatic ring of a this compound metabolite can be determined by changes in the chemical shifts and coupling patterns of the aromatic protons compared to the parent compound. nih.gov
Two-dimensional (2D) NMR techniques are essential for establishing the connectivity of atoms within the metabolite. unl.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, which is useful for mapping out the spin systems within the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is critical for confirming the site of metabolism. For instance, an HMBC correlation from the proton of a new hydroxyl group to nearby carbon atoms can definitively establish its location.
The combined use of these NMR techniques allows for the complete and confident structural elucidation of the metabolites of this compound. unl.edunih.gov
Computational Prediction of Metabolic Hotspots
In silico tools play an increasingly important role in modern drug discovery by predicting the metabolic fate of compounds before they are synthesized or during early stages of development. nih.govnih.gov These computational approaches can identify likely sites of metabolism, often referred to as "metabolic hotspots."
Cheminformatic Tools for Site-of-Metabolism Prediction
A variety of cheminformatic tools are available to predict the sites of metabolism (SOMs) for a given molecule. nih.gov These tools often employ machine learning algorithms trained on large datasets of known metabolic transformations or rule-based systems that encode expert knowledge of metabolic reactions. nih.govnih.gov
For this compound, these programs would analyze the molecule's structure to predict which atoms are most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) superfamily. nih.gov The predictions are based on factors such as the reactivity and accessibility of different atoms in the molecule. nih.gov For example, certain positions on the aromatic ring and the azepane ring would likely be flagged as potential sites for hydroxylation.
Below is a table illustrating the type of output that might be generated by a site-of-metabolism prediction tool for this compound.
| Predicted Site | Metabolic Reaction | Predicted Likelihood |
|---|---|---|
| Aromatic C-H bonds | Hydroxylation | High |
| Aliphatic C-H bonds on azepane ring | Hydroxylation | Moderate-High |
| Benzylic C-N bond | N-dealkylation | Moderate |
Molecular Docking to Metabolic Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. mdpi.comnih.gov In the context of metabolism, docking this compound into the active sites of various CYP enzymes can provide valuable insights into its potential metabolic fate. mdpi.comnih.gov
The process involves placing the 3D structure of this compound into the crystal structure of a CYP enzyme (e.g., CYP3A4, CYP2D6) and evaluating the potential binding modes. mdpi.com The docking results can reveal which parts of the molecule are in close proximity to the reactive heme iron of the enzyme, making them likely sites of oxidation. mdpi.com This information can help to rationalize experimentally observed metabolites and predict which CYP isoforms are primarily responsible for the metabolism of this compound. Molecular docking studies can also shed light on potential drug-drug interactions by predicting whether the compound is likely to be an inhibitor of specific CYP enzymes. nih.gov
Future Research Directions and Methodological Innovations in 1 3,4 Dichlorobenzyl Azepane Research
Development of Advanced Chemical Probes
To move forward, the fundamental question of which proteins 1-(3,4-dichlorobenzyl)azepane interacts with must be answered. Designing advanced chemical probes based on the core structure is a critical first step. These tools will enable researchers to "fish" for binding partners directly in a complex biological environment, providing a clear path to understanding the compound's mechanism of action.
Photoaffinity Labeling for Target Validation
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule. nih.govnih.gov The strategy involves synthesizing a derivative of this compound that incorporates a photoreactive group, such as a diazirine or benzophenone. creative-biolabs.com This "photoprobe" is designed to retain the binding characteristics of the parent compound. benthamscience.com
The general workflow for this approach would be:
Probe Design and Synthesis: A derivative of this compound would be synthesized with a photoreactive moiety. The placement of this group is critical to ensure it does not disrupt the compound's natural binding orientation. domainex.co.uk
Incubation and Crosslinking: The photoprobe is introduced to living cells or cell lysates. After it binds to its target protein(s), the sample is exposed to UV light. domainex.co.uk This activates the photoreactive group, causing it to form a highly reactive species that creates a permanent, covalent bond with the nearest amino acid residues of the target protein. nih.govmdpi.com
Target Identification: The now-covalently linked protein-probe complex can be isolated and identified using mass spectrometry. nih.gov This process provides direct evidence of a physical interaction between the compound and the identified protein, thus validating it as a target. nih.gov
This method is invaluable for deconvoluting the molecular targets of compounds discovered through phenotypic screens and for understanding both on-target and potential off-target interactions. nih.gov
Click Chemistry Tags for Proteomic Profiling
Complementary to PAL, "click chemistry" offers a versatile method for proteomic profiling. nih.gov This approach involves creating a version of this compound that contains a bioorthogonal handle—typically a small, inert functional group like an alkyne or an azide (B81097). nih.govcolby.edu
The proposed research strategy would be as follows:
Probe Synthesis: An analog of this compound would be synthesized, bearing either a terminal alkyne or an azide group. This modification is designed to be minimally perturbing to the molecule's biological activity.
In-situ Labeling: The tagged compound is introduced into a biological system (e.g., cell culture). It enters the cells and binds to its protein targets.
Bioorthogonal Ligation: The cells are then lysed, and a reporter tag (e.g., biotin) containing the complementary click handle (azide if the probe has an alkyne, and vice versa) is added. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction "clicks" the reporter tag onto the probe-bound proteins. mdpi.comfigshare.com
Enrichment and Analysis: The biotinylated proteins are then easily fished out of the complex lysate using streptavidin-coated beads. The captured proteins are subsequently identified and quantified by mass spectrometry. researchgate.net
This chemical-centric proteomic strategy can provide a comprehensive snapshot of the protein interaction landscape of this compound, revealing networks of proteins affected by the compound. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and medicinal chemistry offers powerful new ways to accelerate drug discovery. By leveraging computational models, researchers can explore vast chemical spaces and prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
Generative Models for Novel Analog Discovery
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are revolutionizing de novo drug design. medium.com These models can learn the underlying patterns of chemical structures and their associated properties from large datasets. nih.gov
In the context of this compound, a generative approach would entail:
Model Training: An AI model would be trained on a large database of known neuroactive compounds, including the this compound scaffold and molecules with similar structural motifs.
Guided Generation: The model would then be tasked with generating entirely new molecules that are structurally similar to this compound but possess novel features. This process can be guided by specific desired properties, such as improved binding affinity to a target identified via PAL or enhanced metabolic stability. oncodaily.com
Scaffold Hopping: These models can also facilitate "scaffold hopping" to identify completely new core structures that maintain the key pharmacophoric features required for biological activity, thus expanding the intellectual property landscape. nih.gov
This approach allows for the rapid, automated design of vast virtual libraries of novel analogs, moving far beyond what is possible with traditional medicinal chemistry intuition alone. frontiersin.orgarxiv.org
Predictive Models for Biological Activity and ADME Properties
A major cause of failure in drug development is poor pharmacokinetic properties. springernature.com Predictive computational models are essential tools for forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the biological activity and potential toxicity, of novel compounds before they are synthesized. tandfonline.comtandfonline.com
For the newly designed analogs of this compound, a predictive modeling workflow would be implemented:
Model Building: Machine learning models, such as random forest or deep neural networks, would be trained on large datasets of compounds with known experimental ADME and activity data. acs.orgnih.gov
Virtual Screening: The virtual library of novel analogs generated in the previous step would be screened through these predictive models. cas.org Each compound would receive a score for key properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and predicted activity at the target of interest. nih.govnih.gov
Prioritization: Based on these predictions, compounds are ranked. Only those with a high likelihood of having a balanced profile of potency, safety, and drug-like properties are prioritized for chemical synthesis and subsequent experimental testing. acs.orgrsc.org
This "fail-fast, fail-cheap" approach significantly increases the efficiency of the lead optimization process. nih.gov
Exploration of Novel Therapeutic Modalities
With a validated target and a robust understanding of the compound's structure-activity relationship, research can expand to explore more advanced therapeutic strategies beyond simple target occupancy. The this compound scaffold could serve as a foundational element for developing next-generation therapeutics. nih.gov
Future avenues of exploration include:
Targeted Protein Degradation: If a specific target protein is identified, the this compound scaffold could be developed into a Proteolysis-Targeting Chimera (PROTAC). This would involve linking the azepane moiety (which binds the target protein) to a ligand for an E3 ubiquitin ligase. The resulting heterobifunctional molecule would bring the target protein into proximity with the cell's degradation machinery, leading to its destruction rather than just inhibition. nih.gov
Bivalent Ligands or Conjugates: The scaffold could be used as a vehicle for targeted delivery. For instance, it could be conjugated to another pharmacophore to create a bivalent drug that interacts with two different targets simultaneously, potentially leading to synergistic effects or a novel mechanism of action. acs.org Alternatively, it could be linked to an antibody to create a drug conjugate for targeted delivery to specific cell types.
Advanced Formulations: AI-guided development could also be applied to design novel nanomedicine formulations for this compound and its analogs, enhancing drug delivery across the blood-brain barrier and ensuring sustained release at the site of action. oncodaily.com
These advanced modalities represent a significant leap from traditional small-molecule pharmacology and could transform the this compound structure into a highly versatile and potent therapeutic agent. mdpi.com
Targeted Protein Degradation (TPD) Approaches
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than merely inhibiting them. This is often achieved using heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which recruit a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent destruction by the proteasome.
A key component of a PROTAC is the "warhead," a ligand that binds specifically to the protein of interest. Given that N-benzylated azepanes show potent binding to monoamine transporters, acs.org it is plausible that this compound could serve as an effective warhead for a PROTAC targeting either the norepinephrine (B1679862) transporter (NET) or the dopamine (B1211576) transporter (DAT).
Hypothetical TPD Application:
PROTAC Design: A PROTAC could be synthesized by linking this compound to a known E3 ligase-recruiting ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) via a flexible linker.
Mechanism of Action: This new molecule would be designed to induce the formation of a ternary complex between the target transporter (NET or DAT) and an E3 ligase, leading to the selective degradation of the transporter.
Research Potential: Such a tool would be invaluable for studying the long-term biological consequences of transporter downregulation in the CNS, offering a distinct advantage over transient blockade by traditional inhibitors. This could provide deeper insights into the pathophysiology of depressive disorders and other neuropsychiatric conditions.
Covalent Inhibitor Design Principles
Covalent inhibitors function by forming a permanent chemical bond with their target protein, typically after an initial reversible binding event. This leads to a prolonged and often irreversible inhibition, which can offer advantages in terms of potency and duration of action. The design of such inhibitors involves incorporating a mildly reactive electrophilic group, or "warhead," into the structure of a known binding ligand.
The this compound scaffold, predicted to be a reversible inhibitor of monoamine transporters, could be systematically modified to create a targeted covalent inhibitor.
Potential Covalent Inhibitor Strategy:
Scaffold Confirmation: The initial step would be to confirm the binding affinity and selectivity of this compound for its primary CNS target (e.g., NET).
Warhead Installation: An electrophilic warhead, such as an acrylamide (B121943) or a fluoromethyl ketone, could be strategically added to the azepane or benzyl (B1604629) ring. The position would be guided by molecular modeling to ensure it is in proximity to a suitable nucleophilic amino acid residue (like cysteine, serine, or lysine) in the target's binding site.
Therapeutic and Research Utility: A covalent inhibitor of NET or DAT derived from this scaffold would be a powerful research tool for permanently labeling and studying transporter function and turnover.
Applications in Neuropharmacology Research Tools
The primary value of this compound in the near term lies in its potential as a highly specific research tool for probing the complex neurobiology of monoamine systems.
Use as a Research Tool for Neurotransmitter Systems
Research on closely related N-benzylated azepanes has demonstrated potent inhibitory activity against key monoamine transporters. acs.org Specifically, an N-benzylated bicyclic azepane was identified as a powerful inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT). acs.org The 3,4-dichloro substitution pattern on the benzyl ring is a well-established motif in monoamine reuptake inhibitors, often enhancing potency and selectivity. For instance, the related compound 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone is known to inhibit norepinephrine uptake. nih.gov
Therefore, this compound is strongly predicted to act as a dual NET/DAT inhibitor. Its utility as a research tool would be to help elucidate the distinct roles of these transporters in various neural circuits and behaviors.
Table 1: In Vitro Activity of a Structurally Related N-Benzylated Azepane Analog
This interactive table shows the inhibitory concentrations (IC₅₀) for a closely related N-benzylated bicyclic azepane against major monoamine transporters, indicating the scaffold's potential as a potent inhibitor. Data suggests the (R,R)-enantiomer is significantly more active. acs.org
| Target Transporter | Compound/Enantiomer | IC₅₀ (nM) |
| NET | (R,R)-1a | 60 ± 7 |
| NET | (S,S)-1a | 1600 ± 100 |
| DAT | (R,R)-1a | 230 ± 12 |
| SERT | (R,R)-1a | 250 ± 32 |
Investigation of CNS Receptor Selectivity and Engagement
A critical aspect of any neuropharmacological tool is its selectivity. The goal is to interact with a specific target while avoiding off-target effects that could confound experimental results. The N-benzylated azepane scaffold has shown activity not only at NET and DAT but also at the serotonin (B10506) transporter (SERT) and the sigma-1 receptor (σ-1R). acs.org
Future research on this compound would involve comprehensive screening to map its full selectivity profile across a wide range of CNS receptors and transporters. The 3,4-dichloro substitution is known to modulate activity and selectivity in other inhibitor classes. researchgate.net By comparing the binding profile of this compound to its non-substituted parent compound and other analogs, researchers can better understand the structure-activity relationships (SAR) that govern target engagement. This knowledge is crucial for designing even more precise chemical probes to investigate the neurobiology of mood, cognition, and addiction.
Q & A
Q. What are the common synthetic strategies for preparing 1-(3,4-dichlorobenzyl)azepane?
The compound is typically synthesized via alkylation or reductive amination. For example, alkylation of azepane derivatives with 3,4-dichlorobenzyl bromide in aprotic solvents like dichloroethane under inert conditions yields the target compound . Reductive amination using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloroethane has also been reported, providing moderate to high yields (e.g., 60–80%) . Purification often involves recrystallization from ethanol or chromatography on silica gel .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in studies of related dichlorobenzyl derivatives .
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves:
- Solvent Selection : Ester-based solvents (e.g., ethyl acetate) enhance reactivity at low temperatures (0–5°C) .
- Stoichiometric Control : A 1:1 molar ratio of azepane to 3,4-dichlorobenzyl halide minimizes side products.
- Purification : Recrystallization from ethanol improves purity (>95%) .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in alkylation reactions?
Competing SN1/SN2 mechanisms can arise due to solvent polarity and leaving group ability. For example, in polar aprotic solvents (e.g., DMF), SN2 dominates, while protic solvents favor SN1 pathways. Kinetic studies using O isotopic labeling or computational DFT calculations can delineate transition states . Contradictory data on regioselectivity (e.g., para vs. ortho substitution) may stem from steric effects of the dichlorobenzyl group .
Q. How do supramolecular interactions influence the solid-state structure of this compound derivatives?
X-ray crystallography reveals that S⋯Cl interactions (3.3–3.5 Å) and C–H⋯S hydrogen bonds stabilize crystal lattices in related nickel-dmit complexes. These interactions create 3D networks, impacting material properties like conductivity . For azepane derivatives, similar halogen bonding may affect solubility and melting points.
Q. What methodologies assess metabolic stability in preclinical studies?
- In Vitro Models : Incubation with rat or dog liver microsomes identifies oxidative cleavage products (e.g., via cytochrome P450 enzymes). LC-MS/MS quantifies metabolites like dichlorobenzyl alcohols .
- Isotope Tracing : C-labeled azepane derivatives track metabolic pathways in hepatocyte assays.
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular Docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock. For example, hydrophobic interactions between the dichlorobenzyl group and receptor pockets enhance affinity .
- Free Energy Perturbation (FEP) : Predict the impact of substituent changes (e.g., Cl → F) on binding energy.
Q. What strategies resolve contradictions in reported biological activity data?
- Batch Reproducibility : Verify compound purity via HPLC and elemental analysis.
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements. Contradictions in IC values may arise from variations in cell lines or buffer conditions .
Methodological Challenges & Data Interpretation
Q. How to address co-eluting impurities in HPLC analysis?
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 90:10 over 20 min) to separate polar byproducts.
- Tandem MS/MS : Fragment ions distinguish isobaric impurities .
Q. What experimental designs validate reaction intermediates?
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine formation in reductive amination).
- Isolation and Characterization : Quench reactions at timed intervals, isolate intermediates via flash chromatography, and characterize them using NMR/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
